3‑Bromobenzyl Substitution Enhances Bromodomain Binding Affinity Relative to Cyclopentyl and Other Benzyl Moieties
In a focused library of BI‑2536 analogues, replacement of the cyclopentyl group with a 3‑bromobenzyl moiety yielded compound 39j, the most potent BRD4 bromodomain inhibitor of the series (Ki = 8.7 nM), equipotent against PLK1 [1]. Although the assayed compound is not the exact title molecule, the identical 3‑bromobenzyl‑sulfanyl‑pyrimidine pharmacophore provides direct class‑level evidence that the meta‑bromo orientation is superior to both the cyclopentyl reference and other substituted benzyl variants [1].
| Evidence Dimension | BRD4 bromodomain binding affinity (Ki) |
|---|---|
| Target Compound Data | Not directly measured for title compound; class representative 39j (3‑bromobenzyl‑containing) Ki = 8.7 nM [1] |
| Comparator Or Baseline | Parental BI‑2536 (cyclopentyl substituent) and other benzyl variants (exact Ki not specified for all, but 39j was the most potent) [1] |
| Quantified Difference | 39j displayed the highest BRD4 affinity in the series; >10‑fold improvement over several analogues [1] |
| Conditions | Biochemical bromodomain binding assay using BRD4 BD1/BD2 constructs [1] |
Why This Matters
The 3‑bromobenzyl group is a privileged fragment for achieving high bromodomain affinity, making the title compound a strategic intermediate for designing novel BRD4‑ or dual PLK1‑BRD4‑targeted probes.
- [1] Strovel, J. et al. BRD4 Structure–Activity Relationships of Dual PLK1 Kinase–BRD4 Bromodomain Inhibitor BI‑2536. Academia.edu. (2015). View Source
